molecular formula C21H27NO2 B1662929 Ifenprodil CAS No. 23210-56-2

Ifenprodil

Número de catálogo B1662929
Número CAS: 23210-56-2
Peso molecular: 325.4 g/mol
Clave InChI: UYNVMODNBIQBMV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ifenprodil is an inhibitor of the NMDA receptor, specifically of GluN1 (glycine-binding NMDA receptor subunit 1) and GluN2B (glutamate-binding NMDA receptor subunit 2) subunits . It also inhibits GIRK channels, and interacts with alpha1 adrenergic, serotonin, and sigma receptors .


Synthesis Analysis

Ifenprodil stereoisomers were prepared by diastereoselective reduction and subsequent separation of enantiomers by chiral HPLC . The absolute configuration of ifenprodil stereoisomers was determined by X-ray crystal structure analysis .


Molecular Structure Analysis

Ifenprodil binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs . It acts as a non-competitive antagonist . The configuration did not influence considerably the GluN2B-NMDA receptor binding .


Chemical Reactions Analysis

Ifenprodil is an allosteric regulator that was first shown to bind the NMDARs in the 1990s . It binds at the NTDs and forms another layer of regulation .


Physical And Chemical Properties Analysis

Ifenprodil has a chemical formula of C21H27NO2 and a molar mass of 325.445 .

Aplicaciones Científicas De Investigación

  • Neurologic Deficits Treatment

    • Field : Neurology
    • Application : Ifenprodil has been shown to improve long-term neurologic deficits through antagonizing glutamate-induced excitotoxicity after experimental subarachnoid hemorrhage .
    • Methods : In a rat subarachnoid hemorrhage (SAH) model, Ifenprodil was used to improve long-term sensorimotor and spatial learning deficits .
    • Results : Ifenprodil attenuated experimental SAH-induced neuronal death of basal cortex and hippocampal CA1 area, cellular and mitochondrial Ca2+ overload of basal cortex, blood-brain barrier damage, and cerebral edema of early brain injury .
  • Liver Cancer Treatment

    • Field : Oncology
    • Application : Ifenprodil has been identified as an adjunct to Sorafenib for liver cancer treatment .
    • Methods : A combinatorial CRISPR–Cas9 screen was used to identify ifenprodil as a potential adjunct to Sorafenib for liver cancer treatment .
    • Results : Ifenprodil synergized with Sorafenib to induce the unfolded protein response, trigger cell-cycle arrest, downregulate genes associated with WNT signaling and stemness, and reduce self-renewal ability of hepatocellular carcinoma (HCC) cells .
  • Acute Lung Injury Treatment

    • Field : Pulmonology
    • Application : Ifenprodil has been proposed as a potential therapeutic agent for diseases that cause acute lung injury (ALI), including COVID-19 .
    • Methods : Ifenprodil was tested in clinical trials for its potential utility in treating COVID-19 .
    • Results : The drug has been suggested to reduce the infiltration of neutrophils and T-cells into the lungs where they can cause a dangerous “cytokine storm” that contributes to the loss of lung function and ultimately death, as reported in COVID-19 infected patients .
  • COVID-19 Treatment

    • Field : Infectious Diseases
    • Application : Ifenprodil is being investigated for its potential utility in treating COVID-19 .
    • Methods : Clinical trials have been conducted to determine the clinical efficacy of Ifenprodil in the treatment of patients infected with COVID-19 .
    • Results : The results of these trials are still being evaluated .
  • Idiopathic Pulmonary Fibrosis (IPF) Treatment

    • Field : Pulmonology
    • Application : Ifenprodil has been tested as a potential treatment for IPF .
    • Methods : A Phase 2 clinical trial was conducted to evaluate the safety and efficacy of Ifenprodil as a potential treatment in hospitalized IPF patients .
    • Results : Most IPF patients treated with Ifenprodil in a 12-week clinical trial saw their lung function improve or stabilize, and most also experienced an easing in coughing .
  • Sigma Ligands

    • Field : Pharmacology
    • Application : Ifenprodil has been studied as a Sigma ligand .
    • Methods : Research has been conducted to understand the interaction of Ifenprodil with Sigma receptors .
    • Results : Ifenprodil has been found to interact with Sigma receptors, which could have implications in neuropsychiatric disorders .
  • Cerebral Vasodilator

    • Field : Neurology
    • Application : Ifenprodil tartrate has been marketed in some countries, including Japan and France, as a cerebral vasodilator .
    • Methods : Ifenprodil selectively inhibits NMDA receptors containing the GluN2B subunit .
    • Results : The drug has been used to improve blood flow to the brain and enhance brain function .
  • Neuropsychiatric Disorders Treatment

    • Field : Psychiatry
    • Application : Ifenprodil has received considerable interest in its potential neuromodulatory activities in psychiatric conditions .
    • Methods : Research has been conducted to understand the interaction of Ifenprodil with NMDA receptors .
    • Results : Ifenprodil has been found to interact with NMDA receptors, which could have implications in neuropsychiatric disorders .
  • Immunomodulatory Effect

    • Field : Immunology
    • Application : Ifenprodil has been shown to have an immunomodulatory effect .
    • Methods : An unbiased screen for compounds capable of reducing cell death induced by infection with the influenza strain H5N1 was conducted .
    • Results : Ifenprodil was found to have a protective effect against H5N1-induced lung damage, in part through its ability to alleviate the H5N1-induced cytokine storm and reduce pulmonary infiltration of neutrophils, natural killer cells, and T cells .

Safety And Hazards

Ifenprodil is harmful if swallowed . It is used as a laboratory chemical and its use is advised against for food, drug, pesticide or biocidal product use .

Direcciones Futuras

Ifenprodil has been repurposed for use in combination with the FDA-approved first-line drug sorafenib for hepatocellular carcinoma (HCC) treatment . It is also being investigated for its potential utility in treating COVID-19 and chronic cough .

Propiedades

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNVMODNBIQBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045656
Record name Ifenprodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ifenprodil

CAS RN

23210-56-2, 23210-58-4
Record name Ifenprodil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23210-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ifenprodil [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023210562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ifenprodil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ifenprodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzyl-1-[β,4-dihydroxy-α-methylphenethyl]piperidinium hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ifenprodil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IFENPRODIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8OE3P6O5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 5 ml of dioxane were added 3.0 g of 4'-hydroxypropiophenone. 3.6 Grams of bromine were added dropwise to the mixture with stirring at room temperature, and the reaction liquid was stirred for an additional 10 minutes. To the reaction liquid were then added 1.7 g of anhydrous sodium acetate, 3.7 g of 4-benzylpyridine and 40 ml of methanol, and the mixture was refluxed under heating for 5 hours. After replacing the air in the reaction container with nitrogen gas, 60 ml of methanol and 3.0 g of 10% palladium-carbon were added and hydrogen was then introduced and the mixture was stirred for 8 hours at 90°-95° C. under pressure of 20 kg/cm2. The reaction mixture was then treated in the same manner as described in Example 18, whereby 4.7 g (61.0%) of ifenprodil were obtained as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
3 g
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
61%

Synthesis routes and methods II

Procedure details

To 15 ml of di-n-butyl ether were added 6.0 g of 4'-hydroxypropiophenone. 6.6 Grams of bromine were added dropwise to the mixture with stirring at room temperature. The reaction liquid was stirred for an additional 10 minutes and then nitrogen was introduced thereinto at a flow rate of 200 ml/minute for one hour at room temperature. To the treaction liquid were then added 7.5 g of 4-benzylpyridine and 100 ml of methanol, and the mixture was refluxed under heating for 5 hours. After stopping the heating, the reaction mixture was treated in the same manner as described in Example 35, whereby 11.3 g (73.4%) of ifenprodil were obtained as white crystals.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
73.4%

Synthesis routes and methods III

Procedure details

To 4 ml of dioxane were added 6.0 g of 4'-hydroxypropiophenone. 6.8 Grams of bromine were added dropwise to the mixture with stirring at room temperature, and the reaction liquid was stirred for an additional 10 minutes. To the reaction liquid were then added 7.5 g of 4-benzylpyridine, 3.3 g of anhydrous sodium acetate and 100 ml of ethanol, and the mixture was refluxed under heating for 3 hours. After stopping the heating, 0.5 g of platinum oxide and 200 ml of ethanol were added and hydrogen was then introduced and the mixture was stirred for 9 hours under pressure of about 1 atm. After completion of the reaction, the reaction mixture was treated in the same manner as described in Example 46, whereby 10.9 g (70.8%) of ifenprodil were obtained as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
6 g
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Six
Yield
70.8%

Synthesis routes and methods IV

Procedure details

In the practical preparation of the free ifenprodil, it is convenient to obtain the free ifenprodil directly from the reaction mixture, without once isolating ifenprodil hydrobromide, by adding ammonia water or a similar weakly basic substance to the filtrate from which solid matters including the catalyst have been removed, and concentrating the filtrate under reduced pressure to obtain the free compound as a residue which may, if desired, be purified by recrystallization from ethanol or isopropanol. The filtrate or mother liquor in the crystallization and/or recrystallization treatment may be subjected to silica gel column chromatography to recover a certain amount of ifenprodil. The total yields of ifenprodil can be increased by this after-treatment to about more than 90%. The free ifenprodil thus obtained may be reacted with an acid in a proper solvent to prepare an acid-addition salt with the acid.
Name
ifenprodil hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a mixture of 3 ml of dioxane and 1 ml of methanol were added 6.0 g of 4'-hydroxypropiophenone. 6.4 Grams of bromine were added dropwise to the mixture with stirring at room temperature, and the reaction liquid was stirred for an additional 10 minutes. To the reaction liquid were then added 7.5 g of 4-benzylpyridine, 100 ml of ethanol and 3.28 g of anhydrous sodium acetate, and the mixture was refluxed under heating for 5 hours. The reaction mixture was then treated in the same manner as described in Example 27, whereby 11.2 g (72.6%) of ifenprodil were obtained as white crystals.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
3.28 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
72.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ifenprodil
Reactant of Route 2
Ifenprodil
Reactant of Route 3
Ifenprodil
Reactant of Route 4
Ifenprodil
Reactant of Route 5
Ifenprodil

Citations

For This Compound
10,600
Citations
K Williams - Current drug targets, 2001 - ingentaconnect.com
… of ifenprodil, … ifenprodil binding site on NMDA receptors and the structural and mechanistic basis of its effects are still unknown. Recent work suggests that at least part of the ifenprodil …
Number of citations: 188 www.ingentaconnect.com
IJ Reynolds, RJ Miller - Molecular pharmacology, 1989 - Citeseer
We have investigated the interactions of polyamines and the N-methyl-D-aspartate(NMDA) receptor antagonist ifenprodil with the binding of [3H] MK8O1 to the NMDA receptor. …
Number of citations: 319 citeseerx.ist.psu.edu
BA McCool, DM Lovinger - Neuropharmacology, 1995 - Elsevier
… we chose to treat cells with ifenprodil along prior to agonist/ifenprodil … Importantly, application of ifenprodil in the absence of agonist for prolonged periods did not cause any changes in …
Number of citations: 92 www.sciencedirect.com
F Perin-Dureau, J Rachline, J Neyton… - Journal of …, 2002 - Soc Neuroscience
… on isolated domains, we now show that ifenprodil binds to the N-terminal leucine/… ifenprodil inhibition. Their location in a modeled three-dimensional structure suggests that ifenprodil …
Number of citations: 235 www.jneurosci.org
K Hashimoto, ED London - European journal of pharmacology, 1993 - Elsevier
… of [3H]ifenprodil binding in rat brain at 37C. [3H]Ifenprodil bound specifically to membranes (K d = 5.09 + 0.30 nM; Bma x = 2.36 + 0.19 pmol/mg protein). [3H]Ifenprodil binding was …
Number of citations: 112 www.sciencedirect.com
I Borza, G Domany - Current topics in medicinal chemistry, 2006 - ingentaconnect.com
… from ifenprodil, a … of ifenprodil and their compound (8, EMD 95885) [14]. They found that this compound had higher affinity to the ifenprodil binding site (IC50: 3.9 nM) than ifenprodil (…
Number of citations: 112 www.ingentaconnect.com
BL Chenard, IA Shalaby, BK Koe… - Journal of medicinal …, 1991 - ACS Publications
… We have prepared the enantiomers and diastereomers of ifenprodil … This is somewhat surprising since ifenprodil is a potent … We have been exploring the basic SAR of ifenprodil and its …
Number of citations: 164 pubs.acs.org
MJ Gallagher, H Huang, DB Pritchett… - Journal of Biological …, 1996 - ASBMB
… high affinity determinants of ifenprodil inhibition on the 2B … ifenprodil interaction. Site-directed mutants at Arg-337 showed that this residue is absolutely required for high affinity ifenprodil …
Number of citations: 212 www.jbc.org
N Tajima, E Karakas, T Grant, N Simorowski… - Nature, 2016 - nature.com
… As the subunit arrangement in the apo-GluN1b–GluN2B ATD in our crystal structure is different from that previously observed in the ifenprodil–GluN1b–GluN2B ATD 22 , we sought to …
Number of citations: 214 www.nature.com
JE Nash, SH Fox, B Henry, MP Hill, D Peggs… - Experimental …, 2000 - Elsevier
… We have also demonstrated that ifenprodil can reverse … of ifenprodil alleviated parkinsonian symptoms to a level comparable to that seen with L-DOPA therapy. Following ifenprodil …
Number of citations: 151 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.